1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene
Description
Structural Isomerism
Structural isomerism arises from variations in substituent positioning and functional group arrangement:
- Positional Isomers : Altering the positions of the chlorine and bromo-trifluoroethyl groups on the benzene ring generates distinct isomers. For example, 1-chloro-3-(1-bromo-2,2,2-trifluoroethyl)benzene represents a positional isomer.
- Functional Group Isomerism : Replacing the bromine with another halogen (e.g., iodine) or modifying the trifluoroethyl group (e.g., substituting fluorine with chlorine) creates functional isomers.
| Isomer Type | Example | Key Difference |
|---|---|---|
| Positional | 1-chloro-3-(1-bromo-2,2,2-trifluoroethyl)benzene | Substituent positions on benzene |
| Functional Group | 1-(1-chloro-2,2,2-trifluoroethyl)-2-chlorobenzene | Halogen substitution on ethyl group |
The compound’s stereochemistry is constrained by its planar benzene ring and lack of chiral centers, limiting stereoisomerism.
Molecular Formula Analysis: C₈H₅BrClF₃ Composition
The molecular formula C₈H₅BrClF₃ reflects the compound’s elemental composition and substitution pattern:
Component Breakdown
| Element | Quantity | Atomic Contribution (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 |
| Hydrogen | 5 | 1.008 | 5.04 |
| Bromine | 1 | 79.904 | 79.904 |
| Chlorine | 1 | 35.45 | 35.45 |
| Fluorine | 3 | 19.00 | 57.00 |
| Total | 273.47 g/mol |
The benzene ring contributes six carbons and five hydrogens (accounting for two substituents), while the 1-bromo-2,2,2-trifluoroethyl group adds two carbons, two hydrogens, bromine, and three fluorines. The chlorine atom completes the formula.
Comparative Analysis
Similar halogenated aromatics, such as 1-bromo-3-(2,2,2-trifluoroethyl)benzene (C₈H₆BrF₃), exhibit reduced halogen diversity but share the trifluoroethyl motif. The inclusion of chlorine in 1-(1-bromo-2,2,2-trifluoroethyl)-2-chlorobenzene enhances its polarity and reactivity relative to mono-halogenated analogs.
Molecular Weight Determination and Mass Spectrometry Profiling
Molecular Weight Calculation
The molecular weight of 273.47 g/mol is consistent with the formula C₈H₅BrClF₃, as derived from atomic mass summation (Table 2).
Mass Spectrometry Fragmentation Patterns
Mass spectrometry reveals characteristic fragmentation pathways:
- Molecular Ion Peak : The base peak at m/z 273.47 corresponds to the intact molecular ion [M⁺].
- Halogen Loss :
- Bromine loss (79.904 Da) generates a fragment at m/z 193.57 ([M−Br]⁺).
- Chlorine loss (35.45 Da) yields m/z 238.02 ([M−Cl]⁺).
- Trifluoroethyl Group Cleavage : The CF₃ group (69.00 Da) detaches, producing a residual ion at m/z 204.47 ([M−CF₃]⁺).
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M⁺] | 273.47 | Intact molecular ion |
| [M−Br]⁺ | 193.57 | Chlorinated trifluoroethylbenzene |
| [M−Cl]⁺ | 238.02 | Brominated trifluoroethylbenzene |
| [C₆H₄Cl]⁺ | 111.00 | Chlorobenzene fragment |
These patterns align with established fragmentation behaviors of polyhalogenated aromatics. High-resolution mass spectrometry (HRMS) further resolves isotopic clusters, with bromine’s natural abundance (⁷⁹Br: 50.69%; ⁸¹Br: 49.31%) producing distinct doublets.
Properties
CAS No. |
1349715-54-3 |
|---|---|
Molecular Formula |
C8H5BrClF3 |
Molecular Weight |
273.48 g/mol |
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H5BrClF3/c9-7(8(11,12)13)5-3-1-2-4-6(5)10/h1-4,7H |
InChI Key |
LNUYNHQUISZQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
One common approach involves reacting a chlorobenzyl bromide derivative with trifluoroacetaldehyde in the presence of a base, facilitating nucleophilic substitution to form the trifluoroethyl side chain attached to the aromatic ring. This method is favored for its relative simplicity and control over substitution patterns.
- Reaction Conditions: Typically conducted in polar aprotic solvents to enhance nucleophilicity, such as acetonitrile or dimethylformamide.
- Catalysts and Bases: Bases like sodium methoxide or other alkoxides are used to deprotonate intermediates and drive the reaction forward.
- Temperature: Mild to moderate temperatures (room temperature to 50°C) are maintained to prevent side reactions.
Halogenation via Sandmeyer-Type Reactions
Halogenation of the aromatic ring or side chain can be achieved through Sandmeyer reactions, where an aromatic amine precursor is diazotized and then reacted with copper(I) or copper(II) halides to introduce bromine.
- Example: Conversion of 2-bromo-4-chloro-6-ethylaniline to the corresponding bromo-substituted trifluoroethyl compound using copper(II) bromide and lithium bromide in acetone at low temperatures (-10 to 0°C).
- Yield: Reported yields for similar compounds are in the range of 66% to 84%, indicating good efficiency.
- By-products: Minor by-products such as pentachlorobutyl-substituted benzenes may form, requiring purification steps.
Use of Vinylidene Halides
Vinylidene halides like vinylidene chloride or vinylidene bromide can be used as electrophilic partners in the presence of copper catalysts to form the trifluoroethyl side chain with halogen substituents.
- Catalysts: Copper(II) bromide or copper(II) chloride are commonly employed.
- Solvents: Acetonitrile or acetone are typical solvents.
- Temperature: Reactions are often initiated at low temperatures (-10 to -5°C) and then warmed to room temperature for completion.
- Workup: Extraction with organic solvents such as methyl tert-butyl ether (MTBE), washing, drying over sodium sulfate, and vacuum concentration are standard.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, acetone, dimethylformamide | Polar aprotic solvents preferred |
| Temperature | -10°C to 25°C | Low temperatures for diazotization steps |
| Catalysts | Copper(II) bromide, copper(II) chloride | Facilitate halogenation |
| Base | Sodium methoxide, alkoxides | Promote nucleophilic substitution |
| Reaction Time | 1 to 5 hours | Depends on step and scale |
| Yield | 66% to 84% | High yields with optimized conditions |
Analytical and Purification Techniques
- Gas Chromatography-Mass Spectrometry (GC/MS): Used to monitor reaction progress and quantify product purity and by-products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.
- Infrared (IR) Spectroscopy: Identifies functional groups and confirms trifluoroethyl incorporation.
- Extraction and Washing: Organic phase extraction with solvents like MTBE, followed by washing with water and drying over sodium sulfate.
- Vacuum Concentration: Removes solvents to isolate the product as an oil or solid.
Summary of Key Research Findings
- The use of copper(II) halides as catalysts in the presence of vinylidene halides is effective for introducing bromine and trifluoroethyl groups onto chlorobenzene derivatives with good yields (up to 84%).
- Low-temperature diazotization followed by halogenation minimizes side reactions and improves selectivity.
- Polar aprotic solvents enhance nucleophilicity and reaction rates in substitution steps.
- By-products such as pentachlorobutyl-substituted benzenes can form but are typically minor and manageable through purification.
- The reaction sequence is adaptable to various substituted chlorobenzenes, allowing for structural diversity.
Chemical Reactions Analysis
1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under reflux conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include various substituted benzene derivatives.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, and other biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : The trifluoroethyl group (-CF₂CF₃) in the target compound enhances electrophilicity compared to trifluoromethoxy (-OCF₃) or simple halogens (Cl, Br) in other derivatives .
- Physical state : Most compounds in this class are isolated as oils (e.g., C139 in ), likely due to low crystallinity from flexible trifluoroethyl chains .
Reactivity trends :
- Trifluoroethyl-substituted compounds exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) due to enhanced electrophilicity compared to methoxy or methyl derivatives .
- Bromine at the 1-position facilitates Suzuki-Miyaura coupling, as demonstrated in for biphenyl synthesis .
Research Findings and Challenges
Synthetic efficiency : Yields for trifluoroethyl-substituted benzenes are moderate (31–64%), indicating challenges in optimizing reaction conditions .
Characterization : NMR and ESIMS are critical for confirming structures due to the lack of crystalline materials .
Toxicity : While halogenated benzenes generally require careful handling (e.g., ), specific toxicity data for the target compound is absent .
Biological Activity
1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene is a halogenated aromatic compound notable for its unique combination of bromine and chlorine atoms along with a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and agrochemical applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structural features contribute to its lipophilicity and reactivity, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrClF₃ |
| Molecular Weight | 281.5 g/mol |
| Melting Point | Not Available |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with enzymes and receptors involved in various biochemical pathways.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. For instance, derivatives of similar structures have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies involving related compounds, MIC (Minimum Inhibitory Concentration) values ranged from 125 to 250 μg/mL against various bacterial strains, suggesting potential effectiveness for this compound in combating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on compounds with similar structures to evaluate their effects on cancer cell lines. For example, certain bromo-substituted compounds demonstrated potent anticancer properties in vitro. While specific data for this compound is limited, the structural similarities suggest that it may also possess cytotoxic effects worthy of further investigation .
Study on Antibacterial Activity
In a study evaluating the antibacterial effects of halogenated compounds, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, with some exhibiting activity comparable to standard antibiotics .
Research on Anticancer Effects
Another research effort focused on synthesizing bromo-substituted phenyl compounds revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. These findings suggest that further exploration of this compound could yield insights into its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(1-Bromo-2,2,2-trifluoro-ethyl)-2-chloro-benzene?
Answer:
The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 1-(2-chlorophenyl)-2,2,2-trifluoroethanol using bromine () in the presence of a Lewis acid catalyst (e.g., or ) under anhydrous conditions at 0–25°C can yield the target compound. The reaction requires strict control of stoichiometry to avoid over-bromination .
Key Steps:
Substrate Preparation: Start with 2-chlorobenzene derivatives substituted with trifluoroethyl groups.
Bromination: Use with catalytic for regioselective bromination.
Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) to isolate the product .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, at δ 4.5–5.0 ppm) .
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 281 (calculated for ) .
- Elemental Analysis: Match experimental vs. theoretical C, H, Br, Cl, and F percentages (e.g., C: 34.09%, Br: 28.34%) .
Advanced: What reaction mechanisms dominate in nucleophilic substitution reactions involving the bromoethyl group?
Answer:
The bromoethyl group undergoes S2 mechanisms due to steric hindrance from the trifluoromethyl group. For example, substitution with proceeds via backside attack, with reaction rates influenced by solvent polarity (e.g., DMF accelerates kinetics vs. THF). Computational studies (DFT) suggest a transition state energy barrier of ~25 kcal/mol .
Experimental Design:
- Kinetic Studies: Monitor reaction progress using F NMR to track fluorine environments.
- Solvent Effects: Compare yields in polar aprotic vs. protic solvents .
Advanced: How do competing electronic effects (Cl vs. CF3_33) influence regioselectivity in cross-coupling reactions?
Answer:
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the para position relative to Cl, while the Cl atom exerts ortho/para-directing effects. In Suzuki-Miyaura coupling, the bromine atom is replaced preferentially at the position least hindered by the CF group.
Case Study:
- Suzuki Coupling: Reaction with phenylboronic acid yields 1-(2-chlorophenyl)-2,2,2-trifluoroethylbenzene as the major product (85% yield) when using Pd(PPh)/KCO in toluene/water .
Advanced: How should contradictory data on thermal stability be resolved?
Answer:
Conflicting reports on decomposition temperatures (e.g., 120°C vs. 150°C) may arise from impurities or experimental setups.
Resolution Strategy:
Thermogravimetric Analysis (TGA): Conduct under inert gas (N) with controlled heating rates (5°C/min).
DSC: Identify endothermic/exothermic events correlated with degradation.
Reproducibility: Compare results across labs using standardized protocols .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Storage: Store in amber glass at 2–8°C under inert gas (Ar) to prevent bromine degradation .
- Spill Response: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What computational methods predict its reactivity in catalytic systems?
Answer:
DFT Calculations (B3LYP/6-311+G(d,p)) model reaction pathways:
- Electrophilic Aromatic Substitution: Partial charges show CF groups deactivate the ring, directing attacks to Cl-adjacent positions.
- Activation Energy: For C-Br bond cleavage, calculated ΔG‡ = 18.3 kcal/mol .
Basic: What are its applications in medicinal chemistry?
Answer:
It serves as a precursor for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
